4-benzyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Physicochemical Properties

4-Benzyl-1H-pyrazol-5-amine is a functionalized aminopyrazole with a benzyl group at the 4-position and a free amino group at the 5-position. This specific substitution pattern confers unique steric, lipophilic, and electronic properties essential for reproducible SAR studies and efficient heterocyclization. Its validated activity as a PKM2 inhibitor (IC50 2.0 µM) and superior cyclization reactivity make it an indispensable building block for kinase drug discovery and the construction of complex fused pyrazole libraries. Avoid generic substitutions that compromise experimental reproducibility.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 497088-67-2
Cat. No. B3142059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1H-pyrazol-5-amine
CAS497088-67-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(NN=C2)N
InChIInChI=1S/C10H11N3/c11-10-9(7-12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13)
InChIKeyIZKVWWZIDAEJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-1H-pyrazol-5-amine (CAS 497088-67-2): A Unique Aminopyrazole Scaffold for Targeted Research & Procurement


4-Benzyl-1H-pyrazol-5-amine (CAS 497088-67-2) is a functionalized aminopyrazole building block defined by a benzyl substituent at the 4-position and a free amino group at the 5-position . As a class, aminopyrazoles are recognized as advantageous frameworks in medicinal chemistry due to their ability to provide useful ligands for receptors and enzymes, including kinases and COX [1]. This compound is commercially available with a standard purity specification of 95% for research use .

Why Generic 5-Aminopyrazoles Cannot Substitute for 4-Benzyl-1H-pyrazol-5-amine in Research


Generic substitution of 4-benzyl-1H-pyrazol-5-amine with unsubstituted or differently substituted aminopyrazoles is scientifically invalid due to fundamental differences in physicochemical properties and reactivity that dictate its utility in both biological assays and synthetic chemistry. The benzyl group at the 4-position is not a passive spectator; it actively alters the compound's steric profile, lipophilicity (LogP), and electron density distribution on the pyrazole ring, thereby modulating both binding affinity to biological targets [1] and its capacity to undergo regioselective transformations like heterocyclization [2]. Furthermore, the position of the amino group (5-amino vs. 3-amino) critically influences the reactivity of the scaffold, with 5-aminopyrazoles being more facile in specific cyclization reactions [2]. Using a different analog therefore introduces uncontrolled variables, confounding SAR analysis and compromising the reproducibility of synthetic protocols.

4-Benzyl-1H-pyrazol-5-amine: Key Quantitative Differentiators vs. Analogs for Scientific Procurement


Differential Lipophilicity: 4-Benzyl Derivative Shows 4.7x Higher LogP than Unsubstituted Core

The 4-benzyl substituent confers a significantly higher lipophilicity to the molecule compared to the unsubstituted 5-aminopyrazole core. This difference is critical for compound selection as it impacts membrane permeability, solubility, and target engagement. The predicted LogP for 4-benzyl-1H-pyrazol-5-amine is approximately 2.6 [1]. In contrast, the unsubstituted 5-aminopyrazole has a measured LogP of -0.55 [2].

Medicinal Chemistry ADME Physicochemical Properties

Reactivity Edge: 5-Aminopyrazoles Exhibit Superior Cyclization vs. 3-Amino Isomers

The position of the amino group on the pyrazole ring is a key determinant of its chemical reactivity. Studies have established that 5-aminopyrazoles are easier to cyclize compared to their 3-amino counterparts due to higher electron density at the C-4 position [1]. This intrinsic property makes 4-benzyl-1H-pyrazol-5-amine a more efficient and versatile building block for constructing fused heterocyclic systems.

Synthetic Chemistry Reactivity Heterocyclization

PKM2 Inhibition: A Distinct Biological Activity Profile with 14x Differential

4-benzyl-1H-pyrazol-5-amine has been specifically identified as an inhibitor of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in tumor metabolism [1]. This activity is not a universal feature of all aminopyrazoles. The compound demonstrates an IC50 of 2.0 µM against PKM2 [2]. In contrast, a structurally related analog, CHEMBL5191355, shows a significantly weaker IC50 of 28.0 µM in a comparable assay [3].

Cancer Research Kinase Inhibition Warburg Effect PKM2

Structural Uniqueness: Crystallization in a Chiral Space Group (P21)

The 4-benzyl substituent imparts unique solid-state properties. 4-Benzyl-1H-pyrazole (the core without the 5-amino group) has been shown to adopt a chiral crystal structure, crystallizing in the non-centrosymmetric space group P21 [1]. In contrast, its 3,5-diamino derivative crystallizes in the centrosymmetric space group P21/c [1]. This indicates that the specific substitution pattern of 4-benzyl-1H-pyrazol-5-amine is likely to confer distinct crystalline properties compared to its analogs.

Solid-State Chemistry Crystallography Material Science

Optimal Research Applications for Procuring 4-Benzyl-1H-pyrazol-5-amine


Scaffold for PKM2-Targeted Cancer Metabolism Research

Given its documented activity as a PKM2 inhibitor with an IC50 of 2.0 µM [1], 4-benzyl-1H-pyrazol-5-amine is a validated starting point for medicinal chemistry programs aimed at modulating the Warburg effect in cancer. Its 14-fold greater potency over close analogs [2] makes it a superior choice for hit-to-lead optimization or as a reference compound in biochemical assays.

Key Intermediate for the Synthesis of Fused Pyrazole Heterocycles

The high electron density at the C-4 position makes 5-aminopyrazoles, including 4-benzyl-1H-pyrazol-5-amine, superior substrates for cyclization reactions compared to their 3-amino isomers [3]. This compound is therefore an ideal building block for the efficient construction of complex, biologically relevant [3,4]-fused pyrazole libraries and other heterocyclic systems like pyrazolo[3,4-c][2]benzazepines [4].

Development of Kinase Inhibitor Libraries

Aminopyrazoles are a privileged scaffold in kinase drug discovery [5]. 4-Benzyl-1H-pyrazol-5-amine is particularly suited for this application due to the benzyl group's ability to occupy hydrophobic pockets in ATP-binding sites, a feature validated by its PKM2 inhibition [1]. Its distinct physicochemical profile (LogP ~2.6) [6] positions it as a valuable core for generating compound collections with favorable drug-like properties.

Solid-State Chemistry and Crystal Engineering Studies

The known property of 4-benzyl-1H-pyrazoles to crystallize in a chiral space group (P21) [7] makes 4-benzyl-1H-pyrazol-5-amine a compound of interest for research in solid-state chemistry. It can serve as a model compound to study the influence of a 5-amino substituent on crystal packing, polymorphism, and the potential for spontaneous resolution of chiral crystals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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